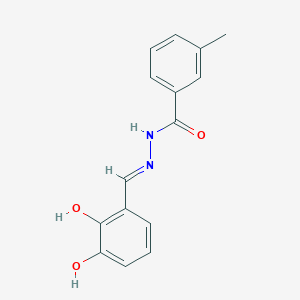
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Wirkmechanismus
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and is involved in processes such as anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide administration can lead to a range of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety-like behaviors, and decreased drug-seeking behaviors. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to increase slow-wave sleep in rodents, suggesting that it may have potential as a sleep aid.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a research tool is its high selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to be well-tolerated in animal models, with few adverse effects observed. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide and its applications in neurological and psychiatric disorders. One area of interest is the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a treatment for drug addiction, given its ability to block the rewarding effects of drugs of abuse. Additionally, further studies are needed to explore the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide in anxiety disorders, sleep disorders, and other neurological and psychiatric conditions. Finally, there is a need for continued research into the pharmacokinetics and safety of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, in order to fully understand its potential as a therapeutic agent.
Synthesemethoden
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide can be synthesized using a variety of methods, including the reaction of 3-phenyl-2-propynoic acid with cycloheptylamine and piperidine. The resulting product is then purified using column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to reduce anxiety-like behaviors in rodents and to block the rewarding effects of cocaine and other drugs of abuse.
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(15-14-18-9-4-3-5-10-18)22-19-11-8-16-23(17-19)20-12-6-1-2-7-13-20/h3-5,9-10,19-20H,1-2,6-8,11-13,16-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHJDQOEQNKTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)
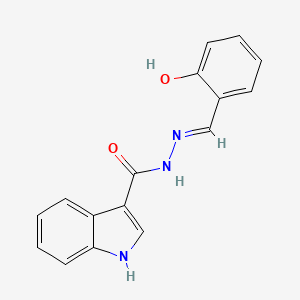
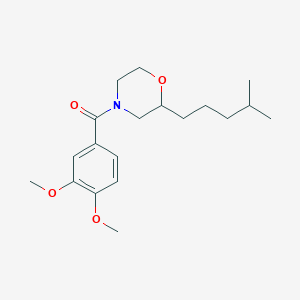
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
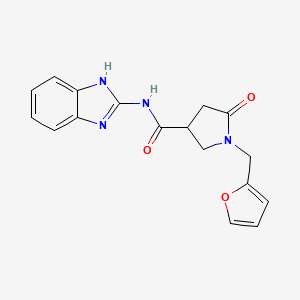
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)
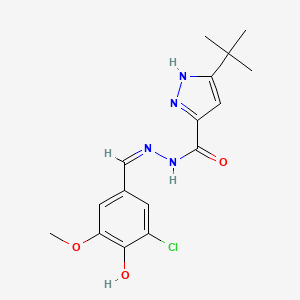
![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
